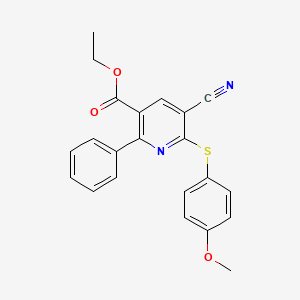

Ethyl 5-cyano-6-((4-methoxyphenyl)sulfanyl)-2-phenylnicotinate

Description

Ethyl 5-cyano-6-((4-methoxyphenyl)sulfanyl)-2-phenylnicotinate is a nicotinic acid derivative featuring a cyano group at position 5, a 4-methoxyphenylsulfanyl substituent at position 6, and a phenyl group at position 2 of the pyridine ring.

Properties

IUPAC Name |

ethyl 5-cyano-6-(4-methoxyphenyl)sulfanyl-2-phenylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O3S/c1-3-27-22(25)19-13-16(14-23)21(24-20(19)15-7-5-4-6-8-15)28-18-11-9-17(26-2)10-12-18/h4-13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFXFEZWCSAABOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C(=C1)C#N)SC2=CC=C(C=C2)OC)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-cyano-6-((4-methoxyphenyl)sulfanyl)-2-phenylnicotinate typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions can vary, but often involve solvent-free reactions or the use of specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-6-((4-methoxyphenyl)sulfanyl)-2-phenylnicotinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The methoxyphenyl sulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can range from mild to harsh, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 5-cyano-6-((4-methoxyphenyl)sulfanyl)-2-phenylnicotinate has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of Ethyl 5-cyano-6-((4-methoxyphenyl)sulfanyl)-2-phenylnicotinate involves its interaction with specific molecular targets. The cyano group and the methoxyphenyl sulfanyl group play crucial roles in its binding to enzymes and proteins, affecting their activity and function. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Ethyl 5-cyano-6-[(2,4-dichlorophenyl)sulfanyl]-2-phenylnicotinate (CAS 477866-73-2)

- Molecular Formula : C₂₁H₁₄Cl₂N₂O₂S

- Molecular Weight : 429.32 g/mol

- Key Substituent : 2,4-Dichlorophenylsulfanyl group at position 6.

- Biological Relevance: Chlorinated aromatic systems are common in agrochemicals and pharmaceuticals, suggesting possible bioactivity differences .

- Synthesis : Produced via similar nicotinate esterification routes, with variations in sulfanyl group introduction .

Ethyl 5-cyano-6-(dimethylamino)-2-phenylnicotinate (CAS 477866-09-4)

- Molecular Formula : C₁₇H₁₇N₃O₂

- Molecular Weight : 295.34 g/mol

- Key Substituent: Dimethylamino group at position 6.

- Comparison: Basicity: The dimethylamino group increases basicity, altering interactions in acidic environments or with biological targets.

4-(4-Chloro-phenyl)-5-cyano-6-ethylsulfanyl-2-methyl-nicotinic acid ethyl ester (CAS 148119-01-1)

- Molecular Formula : C₁₈H₁₇ClN₂O₂S

- Molecular Weight : 360.86 g/mol

- Key Substituents : Ethylsulfanyl group at position 6 and 4-chlorophenyl at position 4.

- Synthetic Yield: Reported synthesis achieves 95% yield, suggesting efficient routes for similar derivatives .

Ethyl 5-cyano-6-((4-methylbenzyl)amino)-2-phenylnicotinate (CAS 477866-21-0)

- Molecular Formula : C₂₃H₂₁N₃O₂

- Molecular Weight : 371.44 g/mol

- Key Substituent: 4-Methylbenzylamino group at position 6.

- Comparison: Hydrogen Bonding Capacity: The amino group enables stronger hydrogen bonding compared to sulfanyl or chloro substituents. Pharmacological Potential: Amino-substituted nicotinates are often explored as enzyme inhibitors (e.g., acetylcholinesterase) .

Data Table: Structural and Physical Properties

Biological Activity

Ethyl 5-cyano-6-((4-methoxyphenyl)sulfanyl)-2-phenylnicotinate is a complex organic compound that has garnered attention in the fields of medicinal chemistry and synthetic organic chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C22H18N2O3S

- Molecular Weight : 390.45 g/mol

- Key Functional Groups :

- Cyano group (-CN)

- Methoxyphenyl sulfanyl group (-SPh)

- Nicotinate backbone

The presence of these functional groups contributes to the compound's reactivity and biological interactions.

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The cyano group and the methoxyphenyl sulfanyl group are critical for binding to these targets, which can modulate their activity. The exact mechanisms can vary based on the specific biological context.

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains, indicating potential for further investigation in this area. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including cyanoacetylation of amines. Variations in substituents can lead to derivatives with enhanced biological activities. For instance, derivatives with different phenyl substitutions have been studied for their improved interactions with biological targets .

Comparative Studies

A comparative analysis of similar compounds reveals that the presence of the methoxy group in this compound enhances its chemical reactivity and potential biological efficacy compared to other nicotinates lacking this group. For example:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Ethyl 5-cyano-6-((4-chlorophenyl)sulfanyl)-2-phenylnicotinate | Chlorine substitution | Moderate anticancer activity |

| Ethyl 5-cyano-6-((4-methylphenyl)sulfanyl)-2-phenylnicotinate | Methyl substitution | Enhanced antimicrobial activity |

| This compound | Methoxy substitution | Potentially high anticancer and antimicrobial activity |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the (4-methoxyphenyl)sulfanyl group into nicotinate derivatives?

- Methodological Answer : The (4-methoxyphenyl)sulfanyl moiety can be introduced via nucleophilic aromatic substitution or thiol-disulfide exchange. For example, sulfenyl chlorides like 2-nitrobenzenesulfenyl chloride (O2NC6H4SCl) are effective electrophilic sulfur sources. Reaction conditions typically involve anhydrous solvents (e.g., DCM) and base-mediated activation at 0–25°C to avoid side reactions. Confirm the incorporation via LC-MS and ¹H NMR (e.g., aromatic proton splitting patterns) .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of Ethyl 5-cyano-6-((4-methoxyphenyl)sulfanyl)-2-phenylnicotinate?

- Methodological Answer :

- ¹³C NMR : The cyano group (CN) appears as a sharp singlet near 116–118 ppm. The ethyl ester’s OCH2CH3 group resonates at ~61 ppm, while the methoxy group (OCH3) shows a signal at ~55 ppm.

- MS (ESI) : Look for the molecular ion peak [M+H]+ or [M+Na]+. Fragmentation patterns may include loss of the ethoxy group (e.g., m/z corresponding to [M+H–OCH2CH3]+) or cleavage of the sulfanyl linkage. Cross-validate with elemental analysis (C, H, N) to ensure purity .

Q. What initial biological screening approaches are suitable for assessing this compound’s bioactivity?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., acetylcholinesterase or lipoxygenase) due to structural analogs showing such activity. Use fluorescence-based kinetic assays with positive controls (e.g., donepezil for AChE inhibition). For cellular activity, employ viability assays (MTT/XTT) in relevant cell lines (e.g., cancer or neuronal models). Optimize solubility using DMSO/PBS mixtures (≤0.1% DMSO) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?

- Methodological Answer : Grow single crystals via slow evaporation in ethyl acetate/hexane. Collect high-resolution diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and solve the structure using SHELXT for phase determination. Refine with SHELXL, focusing on anisotropic displacement parameters for sulfur and cyano groups. Validate geometric parameters (e.g., C–S bond lengths: ~1.78–1.82 Å) against Cambridge Structural Database (CSD) entries .

Q. What computational methods predict the compound’s potential as a 15-lipoxygenase (15-LOX) inhibitor?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) using the 15-LOX crystal structure (PDB: 1LOX). Prioritize Bayesian classifier models to predict binding affinity based on descriptors like LogP and topological polar surface area. Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess stability of the inhibitor-enzyme complex over 100 ns .

Q. How should researchers address discrepancies in elemental analysis (e.g., C/H/N deviations >0.3%)?

- Methodological Answer : Recheck combustion analysis conditions (e.g., oxygen flow rate, sample homogeneity). If deviations persist, use high-resolution mass spectrometry (HRMS) to confirm molecular formula. For nitrogen content, employ Kjeldahl method as a cross-check. Consider residual solvent or hygroscopicity as error sources; dry samples under vacuum (40°C, 24 h) before analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.